5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
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Overview
Description
5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of piperidine, pyrazolo, and diazepine, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the pyrazolo ring, and the diazepine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid
- Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]oxy]ethyl]-4-fluoro-, methyl ester
- Pyrrolo[1,2-a]azocine-3-carboxylic acid, 6-[[(1,1-diMethylethoxy)carbonyl]aMino]-1,2,3,5,6,7,10,10a-octahydro-5-oxo-, ethyl ester
Uniqueness
5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
163213-40-9 |
---|---|
Molecular Formula |
C20H30N4O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid |
InChI |
InChI=1S/C20H30N4O5/c1-20(2,3)29-19(28)23-11-6-14(7-12-23)5-10-22-8-4-9-24-16(17(22)25)13-15(21-24)18(26)27/h13-14H,4-12H2,1-3H3,(H,26,27) |
InChI Key |
KSOMLVXYQZAZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCCN3C(=CC(=N3)C(=O)O)C2=O |
Origin of Product |
United States |
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